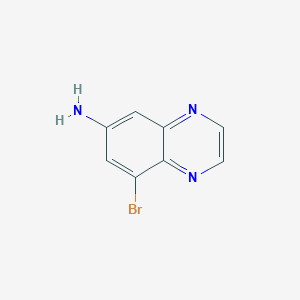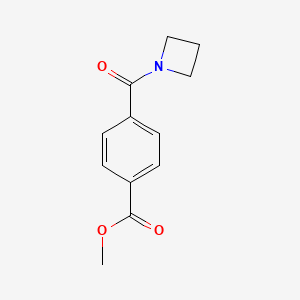
6-Chloro-2-cyclobutyl-7-methyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-cyclobutyl-7-methyl-7H-purine is a chemical compound with the molecular formula C10H11ClN4 and a molecular weight of 222.67 g/mol . This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they form the building blocks of DNA and RNA. The presence of a chlorine atom at the 6th position, a cyclobutyl group at the 2nd position, and a methyl group at the 7th position makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropurine with cyclobutylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
6-Chloro-2-cyclobutyl-7-methyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve a solvent like DMSO and a base such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 6th position.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-Chloro-2-cyclobutyl-7-methyl-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving purine metabolism and its derivatives.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position and the cyclobutyl group at the 2nd position play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors involved in purine metabolism, affecting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6th position but lacking the cyclobutyl and methyl groups.
2-Cyclobutyl-7-methylpurine: Similar structure but without the chlorine atom at the 6th position.
7-Methylpurine: Lacks both the chlorine atom and the cyclobutyl group.
Uniqueness
6-Chloro-2-cyclobutyl-7-methyl-7H-purine is unique due to the combination of the chlorine atom, cyclobutyl group, and methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
6-chloro-2-cyclobutyl-7-methylpurine |
InChI |
InChI=1S/C10H11ClN4/c1-15-5-12-10-7(15)8(11)13-9(14-10)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChIキー |
PMFFLGINGBIHHU-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11883528.png)

![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)


